Stereochemical Identity Defines the Active MC5R Antagonist Pharmacophore vs. Inactive (R)-Enantiomer
The patent family covering 1,4-diazepan-2-one MC5R antagonists explicitly defines the (S)-configuration at the 3-position as the active stereochemistry for biological activity [1]. The (R)-enantiomer, (3R)-3-(Propan-2-yl)-1,4-diazepan-2-one (CAS 2090218-87-2), constitutes a distinct chemical entity that is not claimed as an active MC5R antagonist in this class. This stereochemical differentiation is a critical binary selection criterion, not a matter of similar potency.
| Evidence Dimension | Stereochemical identity and claimed biological activity |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 1932571-31-7; claimed as active MC5R antagonist scaffold |
| Comparator Or Baseline | (R)-enantiomer, CAS 2090218-87-2; not claimed as active MC5R antagonist |
| Quantified Difference | Absolute stereochemical distinction (S vs. R); binary activity classification per patent claims |
| Conditions | MC5R antagonist activity as defined in WO2009105825A1 |
Why This Matters
Procuring the wrong enantiomer (R) would introduce a compound with unvalidated and potentially inactive MC5R pharmacology, directly compromising experimental reproducibility.
- [1] Mimetica Pty Ltd. (2009). 3-substituted-1,4-diazepan-2-one melanocortin-5 receptor antagonists. International Publication No. WO2009105825A1. View Source
